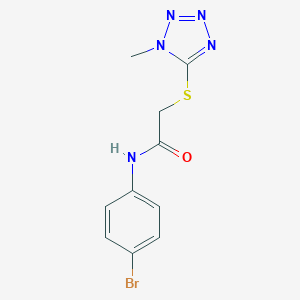![molecular formula C15H18N2O3S2 B361452 N-[4-(propan-2-ilsulfamoil)fenil]-2-tiofeno-2-ilacetamida CAS No. 692746-36-4](/img/structure/B361452.png)
N-[4-(propan-2-ilsulfamoil)fenil]-2-tiofeno-2-ilacetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-{4-[(isopropylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide” is a chemical compound with the molecular formula C15H18N2O3S2 and a molecular weight of 338.445 .
Molecular Structure Analysis
The molecular structure of “N-{4-[(isopropylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide” consists of 15 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, 3 oxygen atoms, and 2 sulfur atoms .Physical And Chemical Properties Analysis
The density of “N-{4-[(isopropylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide” is approximately 1.3±0.1 g/cm3 . The boiling point, melting point, and flash point are not available .Mecanismo De Acción
N-{4-[(isopropylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide selectively inhibits COX-2, an enzyme that is responsible for the production of prostaglandins, which play a key role in inflammation and pain. By inhibiting COX-2, N-{4-[(isopropylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide reduces the production of prostaglandins, leading to a decrease in inflammation and pain.
Biochemical and Physiological Effects:
N-{4-[(isopropylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis, and to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-{4-[(isopropylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide is its selectivity for COX-2, which allows researchers to investigate the specific role of COX-2 in various physiological and pathological processes. However, one limitation of N-{4-[(isopropylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide is its relatively short half-life, which may require frequent dosing in animal studies.
Direcciones Futuras
There are a number of future directions for research on N-{4-[(isopropylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide. One area of interest is the role of COX-2 in cardiovascular disease, and the potential use of COX-2 inhibitors like N-{4-[(isopropylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide as a treatment for heart disease. Another area of interest is the use of N-{4-[(isopropylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide as a tool to investigate the role of COX-2 in neurodegenerative diseases like Alzheimer's and Parkinson's. Additionally, there is ongoing research on the development of new COX-2 inhibitors that may have improved efficacy and fewer side effects than N-{4-[(isopropylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide.
Métodos De Síntesis
N-{4-[(isopropylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide can be synthesized using a multi-step process that involves the reaction of 4-chlorobenzenesulfonyl chloride with isopropylamine, followed by the reaction of the resulting product with 2-thiopheneacetyl chloride. The final product is purified using column chromatography.
Aplicaciones Científicas De Investigación
Actividad ansiolítica
El compuesto ZINC00082027 se ha investigado por sus propiedades ansiolíticas. Se desarrolló un método de síntesis optimizado para producir 2-benzoilamino-N-[4-(4,6-dimetilpirimidin-2-ilsulfamoil)fenil]benzamida, un derivado del ácido o-benzoilaminobenzoico. Este compuesto exhibió actividad ansiolítica y baja toxicidad. Notablemente, se empleó el uso de solventes menos tóxicos y ecológicos, como el dimetilsulfóxido (DMSO), durante el paso final de la síntesis .
Propiedades neuroprotectoras
ZINC00082027 muestra promesa como API con efectos neuroprotectores. La estructura y propiedades del compuesto lo convierten en un candidato para estudios farmacológicos adicionales. Su procedimiento de síntesis es tecnológicamente accesible y económicamente viable, lo que lo convierte en un compuesto valioso para posibles aplicaciones terapéuticas .
Potencial antimicrobiano y anticancerígeno
Se han realizado esfuerzos para estudiar las actividades farmacológicas de los derivados recién sintetizados de ZINC00082027. Específicamente, se han explorado los derivados de N-(4-(4-bromofenil)tiazol-2-il)-2-cloroacetamida por sus propiedades antimicrobianas y anticancerígenas. Estas investigaciones tienen como objetivo combatir la resistencia a los fármacos por parte de los patógenos y las células cancerosas .
Propiedades
IUPAC Name |
N-[4-(propan-2-ylsulfamoyl)phenyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S2/c1-11(2)17-22(19,20)14-7-5-12(6-8-14)16-15(18)10-13-4-3-9-21-13/h3-9,11,17H,10H2,1-2H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJIDNPDAQQIMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-{2-[(acetylamino)methyl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B361427.png)


![6-chloro-9-(2,4-dimethoxybenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B361450.png)
![9-(2-chloro-6-fluorobenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B361451.png)
![4-(4-methoxyphenyl)-9-(3,4,5-trimethoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B361453.png)
